Cas no 1251617-68-1 (2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide)

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide structure
1251617-68-1 structure
商品名:2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide
CAS番号:1251617-68-1
MF:C20H15FN4O2
メガワット:362.357107400894
CID:5402614

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 5-Cyano-2-(4-fluorophenyl)-N-methyl-6-oxo-N-phenyl-1(6H)-pyrimidineacetamide
    • 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide
    • インチ: 1S/C20H15FN4O2/c1-24(17-5-3-2-4-6-17)18(26)13-25-19(14-7-9-16(21)10-8-14)23-12-15(11-22)20(25)27/h2-10,12H,13H2,1H3
    • InChIKey: WVFAMUNHOZIIER-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(F)C=C2)N(CC(N(C)C2=CC=CC=C2)=O)C(=O)C(C#N)=CN=1

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 508.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 0.42±0.50(Predicted)

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-3465-1mg
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide
1251617-68-1
1mg
$54.0 2023-09-10

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 関連文献

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamideに関する追加情報

Introduction to 2-[5-Cyano-2-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]-N-Methyl-N-Phenylacetamide (CAS No. 1251617-68-1)

2-[5-Cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide (CAS No. 1251617-68-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to a class of molecules known for their potential therapeutic applications. The unique structural features of this compound, including the presence of a cyano group, a fluorophenyl substituent, and a dihydropyrimidinone core, make it an intriguing candidate for various biological studies.

The dihydropyrimidinone scaffold is well-known for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of the cyano group and the fluorophenyl

In terms of its chemical structure, 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide is characterized by a central dihydropyrimidinone ring system that is substituted with a cyano group at the C5 position and a fluorophenyl

The synthesis of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide typically involves multistep reactions that include condensation, cyclization, and functional group manipulation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies. For instance, one common synthetic route involves the reaction of 4-fluorobenzaldehyde with urea to form an intermediate dihydropyrimidinone derivative, which is then modified through subsequent steps to introduce the desired substituents.

The biological evaluation of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide has revealed promising results in various assays. Studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve multiple pathways, such as induction of apoptosis and inhibition of cell cycle progression. Furthermore, preliminary data suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, which is a highly desirable property for potential anticancer drugs.

In addition to its anticancer potential, 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-y l]-N-methyl-N-phe nyla cetamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-[5-cyano -2-(4-fl uoro phen yl)-6-o xo -1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide has been studied to assess its suitability for in vivo administration. Preclinical data indicate that this compound exhibits good oral bioavailability and favorable plasma stability. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

To date, several research groups have reported on the structure/activity relationships (SAR) of 2-[5-cyan o - 2 -(4-f lu oro phen yl ) - 6-o xo - 1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide and its analogs. These studies have identified key structural features that are essential for maintaining or enhancing biological activity. For example, modifications to the fluorophenyl substituent or the introduction of additional functional groups have been shown to significantly impact potency and selectivity.

In conclusion, 2-[5-cyan o - 2 -(4-f lu oro phen yl ) - 6-o xo - 1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide (CAS No. 1251617-68-1) represents a promising lead compound with potential applications in cancer therapy and inflammatory disease management. Ongoing research efforts aim to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use. As new insights are gained from preclinical studies and early-stage clinical trials, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available for treating various diseases.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd